acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 97275-28-0
VCID: VC11723074
InChI: InChI=1S/C12H25N5O3.C2H4O2/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t8-,9-;/m0./s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Molecular Formula: C14H29N5O5
Molecular Weight: 347.41 g/mol

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

CAS No.: 97275-28-0

Cat. No.: VC11723074

Molecular Formula: C14H29N5O5

Molecular Weight: 347.41 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid - 97275-28-0

Specification

CAS No. 97275-28-0
Molecular Formula C14H29N5O5
Molecular Weight 347.41 g/mol
IUPAC Name acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C12H25N5O3.C2H4O2/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t8-,9-;/m0./s1
Standard InChI Key NETLCCJRXLZURZ-OZZZDHQUSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
SMILES CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Introduction

Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid is a complex organic compound with a peptide-like structure. It is classified as an amino acid derivative due to its structural integration of acetic acid and multiple amino groups. This compound is of interest in biochemistry and pharmacology for its biological activity and potential therapeutic applications.

Chemical Behavior

  • Exhibits typical carboxylic acid reactions, such as neutralization with bases to form salts.

  • Participates in condensation reactions, forming larger molecules with the loss of water.

  • The presence of amino groups enhances its reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques, particularly peptide synthesis methods.

Synthetic Routes

  • Peptide Bond Formation:

    • Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC).

    • Protecting groups are employed to avoid side reactions during synthesis.

  • Deprotection and Purification:

    • Protecting groups are removed using trifluoroacetic acid (TFA).

    • Purification is achieved through high-performance liquid chromatography (HPLC).

  • Industrial Production:

    • Automated peptide synthesizers are used for large-scale production.

    • HPLC ensures high purity and yield.

Biological Activity and Mechanism of Action

This compound interacts with specific molecular targets in biological systems, influencing biochemical pathways.

Mechanism of Action

  • Binds to enzymes or receptors, acting as an activator or inhibitor.

  • Modulates metabolic processes and cellular functions through these interactions.

Applications

  • Potential therapeutic uses in enzyme inhibition or activation.

  • Research applications in studying biochemical pathways.

Applications in Research and Industry

The compound has several applications due to its unique properties:

  • Pharmacological Studies:

    • Investigated for its role in enzyme modulation.

    • Explored for therapeutic potential in metabolic regulation.

  • Biochemical Research:

    • Used as a model compound to study peptide interactions.

    • Aids in understanding amino acid derivatives' role in biological systems.

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